Chemical properties of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene
Chemical properties of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene
Title: Chemical Architecture and Synthetic Utility of 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene: A Technical Guide
Executive Summary 2-Iodo-4-nitro-1-(trifluoromethoxy)benzene (CAS: 194344-29-1) represents a high-value scaffold in modern medicinal chemistry, particularly for the development of lipophilic, metabolically stable drug candidates. Its unique trisubstituted architecture combines a versatile electrophilic handle (aryl iodide), a latent nucleophile (nitro/amine), and a privileged physicochemical modulator (trifluoromethoxy group). This guide provides a rigorous technical analysis of its synthesis, reactivity profiles, and application in divergent synthesis, designed for researchers requiring high-fidelity chemical intelligence.
Structural Analysis & Physicochemical Profile
The utility of this compound stems from the orthogonal electronic effects of its three functional groups. Understanding these interactions is critical for predicting regioselectivity in downstream functionalization.
| Substituent | Electronic Effect | Hammett Constant ( | Synthetic Role |
| Trifluoromethoxy ( | Electron-withdrawing (Inductive), | 0.35 | Bioisostere: Increases lipophilicity ( |
| Nitro ( | Strong Electron-withdrawing (Inductive & Resonance) | 0.78 | Latent Nucleophile: Precursor to anilines for amide/urea coupling; strongly deactivates the ring toward oxidation. |
| Iodine ( | Weak Electron-withdrawing (Inductive), Weak | 0.18 | Cross-Coupling Handle: High affinity for Pd(0) oxidative addition; enables C-C, C-N, and C-O bond formation. |
Electronic Synergy: The presence of both
Synthetic Access: Authoritative Protocols
Direct iodination of the parent nitro-trifluoromethoxy benzene is the most efficient synthetic route. However, due to the electronic deactivation of the ring, standard electrophilic iodination (e.g.,
Protocol: Super-Electrophilic Iodination
Objective: Regioselective synthesis of 2-iodo-4-nitro-1-(trifluoromethoxy)benzene from 1-nitro-4-(trifluoromethoxy)benzene.
Mechanism: The reaction relies on the generation of a "super-electrophilic" iodine species (likely
Step-by-Step Methodology:
-
Reagent Setup: In a flame-dried flask under Argon, dissolve 1-nitro-4-(trifluoromethoxy)benzene (1.0 equiv) in concentrated sulfuric acid (
) or Triflic acid ( ). The strong acid medium is non-negotiable for activating the iodinating agent. -
Iodination: Add N-Iodosuccinimide (NIS) (1.2 equiv) in portions at 0°C.
-
Expert Insight: NIS is preferred over molecular iodine because the succinimide byproduct is easily removed, and NIS is more soluble in polar acidic media.
-
-
Reaction Monitoring: Warm to room temperature (25°C) and stir for 4–12 hours.
-
Self-Validation: Monitor by LC-MS. The product will show a mass shift of +126 Da (
). The starting material peak should vanish. If conversion stalls, add 10 mol% Silver Sulfate ( ) to precipitate iodide and drive the equilibrium.
-
-
Quench & Workup: Pour the reaction mixture onto crushed ice. Extract with Dichloromethane (DCM). Wash the organic layer with 10% Sodium Thiosulfate (
) to remove residual iodine (indicated by the disappearance of the brown color). -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Figure 1: Mechanistic pathway for the regioselective iodination. The directing effects of the OCF3 and NO2 groups synergize to favor the 2-position.
Reactivity & Functionalization[1]
The chemical value of this scaffold lies in its ability to undergo divergent synthesis. The iodine atom and the nitro group serve as orthogonal handles.
A. Chemoselective Cross-Coupling (The Iodine Handle)
The C-I bond is highly reactive toward Pd(0). Standard Suzuki-Miyaura conditions work excellently, but care must be taken to preserve the nitro group.
-
Recommended Catalyst:
or . -
Base:
or (avoid strong alkoxides which might affect the nitro group). -
Solvent: Dioxane/Water (4:1) or Toluene.[1]
B. Nitro Group Reduction (The Nitrogen Handle)
Critical Warning: Standard catalytic hydrogenation (
Protocol for Chemoselective Reduction: To reduce the nitro group to an aniline without touching the iodine:
-
Iron/Ammonium Chloride: Suspend substrate in EtOH/Water (3:1). Add Iron powder (5 equiv) and
(5 equiv). Heat to 70°C. This method is mild and strictly chemoselective for . -
Stannous Chloride:
in Ethanol or EtOAc at reflux.
Figure 2: Divergent synthetic workflow. Path B highlights the critical necessity of non-catalytic reduction methods to preserve the iodine handle.
Medicinal Chemistry Applications
The trifluoromethoxy group (
-
Metabolic Blocking: The C-F bonds are extremely strong (approx. 116 kcal/mol), blocking metabolic oxidation at the para-position relative to the iodine.
-
Lipophilicity Modulation: The
group has a Hansch value of +1.04, significantly higher than a methyl (+0.56) or methoxy (-0.02) group. This facilitates penetration of the Blood-Brain Barrier (BBB), making this scaffold ideal for CNS-active targets (e.g., Riluzole analogs for ALS). -
Conformational Bias: The
group prefers an orthogonal conformation relative to the ring, which can lock the molecule into a bioactive conformation that enhances binding affinity.
Safety & Handling
-
Hazards: As a nitroaromatic, the compound is potentially explosive if heated under confinement. The iodine atom adds to the molecular weight but also potential toxicity.
-
Storage: Store at 2-8°C, protected from light. Aryl iodides can liberate iodine upon prolonged light exposure, leading to sample degradation.
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Olah, G. A., et al. (2017). "Mechanism and regioselectivity of electrophilic aromatic nitration." SciSpace. Link
-
Jakab, G., et al. (2013).[2] "Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds." Synthesis. Link
-
BenchChem Technical Support. (2025). "Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis." BenchChem.[3] Link
-
PubChem. "1-Nitro-4-(trifluoromethoxy)benzene Compound Summary." National Library of Medicine. Link
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual grounding for OCF3 properties).
